molecular formula C26H24N2O4S B2766183 3'-(3,4-Dimethoxyphenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione CAS No. 899962-75-5

3'-(3,4-Dimethoxyphenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione

Cat. No.: B2766183
CAS No.: 899962-75-5
M. Wt: 460.55
InChI Key: BHCJIEKOYZPSNP-UHFFFAOYSA-N
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Description

3'-(3,4-Dimethoxyphenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione is a useful research compound. Its molecular formula is C26H24N2O4S and its molecular weight is 460.55. The purity is usually 95%.
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Biological Activity

The compound 3'-(3,4-Dimethoxyphenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione is a member of the spiro[indoline-3,2'-thiazolidine]-2,4'-dione family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₁₈N₂O₄S, with a molecular weight of 460.55 g/mol. Its structure features a spiro linkage between an indoline and a thiazolidine ring, contributing to its unique three-dimensional conformation. The presence of substituents such as 3,4-dimethoxyphenyl and 3-methylbenzyl plays a crucial role in modulating its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Reagents : Use of dimethyl sulfoxide as a solvent.
  • Conditions : Control over temperature and reaction time to optimize yield and purity.
  • Characterization : Techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are employed to confirm structure and purity.

Anticancer Properties

Research indicates that spiro[indoline-3,2'-thiazolidine]-2,4'-diones exhibit significant anticancer activity. For example:

  • Cell Line Studies : The compound has shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). In vitro studies reported IC₅₀ values comparable to established chemotherapeutics like doxorubicin .
  • Mechanism of Action : The proposed mechanism involves induction of apoptosis through caspase activation and cell cycle arrest at the G1 phase .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties:

  • In Vitro Testing : Studies have shown activity against several bacterial strains, indicating potential for development as an antimicrobial agent.
  • Structure-Activity Relationship (SAR) : Modifications in the chemical structure can enhance bioactivity against specific pathogens.

Case Studies

  • Anticancer Efficacy : A study explored the effects of related compounds on MCF-7 cells, revealing that modifications at the aromatic ring significantly impacted cytotoxicity. Compounds with electron-withdrawing groups demonstrated enhanced activity .
  • Microbial Inhibition : Another investigation assessed the antimicrobial potential of various derivatives against E. coli and Staphylococcus aureus. Results indicated that certain structural modifications increased potency against these pathogens .

Research Findings Summary Table

Study FocusCell Line/PathogenIC₅₀ Value (µM)Mechanism of Action
Anticancer ActivityMCF-71.93Induction of apoptosis
Anticancer ActivityHCT-1162.84Cell cycle arrest
Antimicrobial ActivityE. coli< 50Inhibition of bacterial growth
Antimicrobial ActivityStaphylococcus aureus< 40Disruption of cell membrane integrity

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1'-[(3-methylphenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S/c1-17-7-6-8-18(13-17)15-27-21-10-5-4-9-20(21)26(25(27)30)28(24(29)16-33-26)19-11-12-22(31-2)23(14-19)32-3/h4-14H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCJIEKOYZPSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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